Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate
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Overview
Description
Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate is a chemical compound belonging to the azepine family Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its two methoxy groups at positions 2 and 4, and a carboxylate group at position 5 on the azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable carboxylic acid with a diamine, followed by cyclization to form the azepine ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce various reduced azepine derivatives.
Scientific Research Applications
Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
- Methyl 2,5-dimethoxy-3H-azepine-1-carboxylate
- Methyl 3,6-dimethoxy-3H-azepine-1-carboxylate
Comparison: Methyl 2,4-dimethoxy-3H-azepine-5-carboxylate is unique due to the specific positioning of its methoxy and carboxylate groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
87587-57-3 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2,4-dimethoxy-3H-azepine-5-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-6-9(14-2)11-5-4-7(8)10(12)15-3/h4-5H,6H2,1-3H3 |
InChI Key |
WYBMMWRHYPPVRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C(C1)OC)C(=O)OC |
Origin of Product |
United States |
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